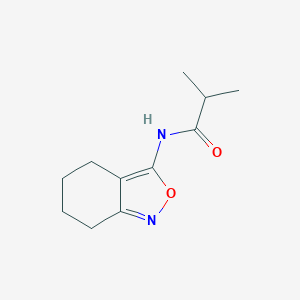![molecular formula C15H19NO4 B256139 2-[2-(1-Azepanyl)-2-oxoethoxy]benzoic acid](/img/structure/B256139.png)
2-[2-(1-Azepanyl)-2-oxoethoxy]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(1-Azepanyl)-2-oxoethoxy]benzoic acid, also known as azepanone, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 2-[2-(1-Azepanyl)-2-oxoethoxy]benzoic acid is not fully understood. However, it is believed to act as a GABA-A receptor modulator, which may contribute to its anticonvulsant and anxiolytic effects. It has also been shown to inhibit acetylcholinesterase, which may be responsible for its potential therapeutic effects in Alzheimer's disease.
Biochemical and Physiological Effects
Azepanone has been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is a neurotransmitter that has inhibitory effects. This may contribute to its anticonvulsant and anxiolytic effects. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[2-(1-Azepanyl)-2-oxoethoxy]benzoic acid in lab experiments is its potential therapeutic applications. It has been shown to exhibit a range of effects, including anticonvulsant, anxiolytic, and antidepressant effects, which makes it a versatile compound for studying various neurological disorders. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Direcciones Futuras
For research include investigating its potential therapeutic applications in neurological disorders, studying its mechanism of action, and determining its pharmacokinetics and pharmacodynamics.
Métodos De Síntesis
Azepanone can be synthesized through a reaction between 2-chloro-2-oxoethyl benzoate and 1-azepanamine. The reaction takes place in the presence of a base and a solvent, such as tetrahydrofuran or dimethylformamide. The resulting product is a white crystalline solid with a melting point of 128-130°C.
Aplicaciones Científicas De Investigación
Azepanone has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant effects in animal models. Additionally, it has been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
Nombre del producto |
2-[2-(1-Azepanyl)-2-oxoethoxy]benzoic acid |
|---|---|
Fórmula molecular |
C15H19NO4 |
Peso molecular |
277.31 g/mol |
Nombre IUPAC |
2-[2-(azepan-1-yl)-2-oxoethoxy]benzoic acid |
InChI |
InChI=1S/C15H19NO4/c17-14(16-9-5-1-2-6-10-16)11-20-13-8-4-3-7-12(13)15(18)19/h3-4,7-8H,1-2,5-6,9-11H2,(H,18,19) |
Clave InChI |
OZNBVIPIUUOELL-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)COC2=CC=CC=C2C(=O)O |
SMILES canónico |
C1CCCN(CC1)C(=O)COC2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(Trifluoromethyl)-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B256057.png)
![2-(1,1-dioxothiolan-3-yl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B256060.png)
![2-(1,1-dioxothiolan-3-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B256061.png)

![N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B256063.png)
![Ethyl 2-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B256064.png)

![1-[3-Ethoxy-4-(isopentyloxy)phenyl]-2-(2-hydroxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B256067.png)
![1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea](/img/structure/B256069.png)

![(8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(2-methoxyphenyl)methanone](/img/structure/B256077.png)
![4-(3-Chloro-4-methoxybenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B256079.png)
![(8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(3-methyl-1-benzofuran-2-yl)methanone](/img/structure/B256082.png)